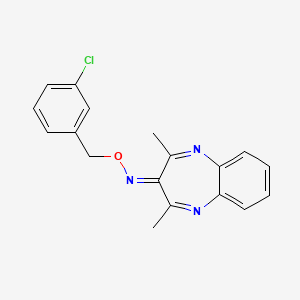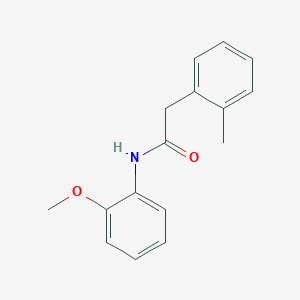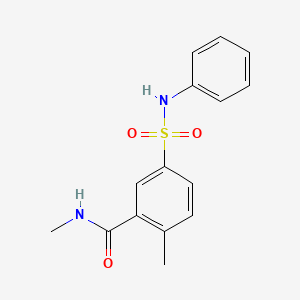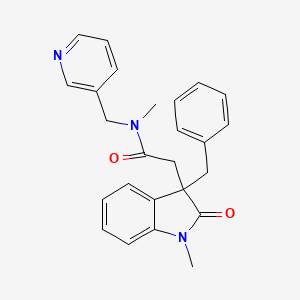![molecular formula C20H22F3N3O2 B5338091 N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5338091.png)
N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, also known as TFMPA, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is involved in various physiological processes in the central nervous system.
作用机制
N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide acts as a competitive antagonist of mGluR1 by binding to its allosteric site and preventing the activation of the receptor by glutamate. This leads to the inhibition of downstream signaling pathways, including the phospholipase C (PLC) pathway, which is involved in the release of intracellular calcium ions and the activation of protein kinase C (PKC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different animal models and cell cultures. It has been reported to reduce pain and anxiety-related behaviors in rodents, suggesting its potential use as an analgesic and anxiolytic drug. This compound has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is its high selectivity and potency for mGluR1, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, this compound has some limitations in lab experiments, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
未来方向
N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has potential future directions in drug discovery and development for the treatment of various neurological and psychiatric disorders. Further research is needed to investigate its safety, efficacy, and pharmacokinetics in humans. Additionally, the development of more potent and selective mGluR1 antagonists based on the structure of this compound may lead to the discovery of novel therapeutic agents for these diseases.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide involves the reaction between 2-methoxybenzoyl chloride and 1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure this compound.
科学研究应用
N-(2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has been extensively studied in various scientific research fields such as neuroscience, pharmacology, and drug discovery. It is mainly used as a tool compound to study the role of mGluR1 in various physiological and pathological conditions, including pain, anxiety, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-18-8-3-2-7-17(18)24-19(27)14-25-9-11-26(12-10-25)16-6-4-5-15(13-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGIQBFFYXGQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[4-(3-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5338011.png)
![1-methyl-1'-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5338019.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5338020.png)




![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5338067.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338069.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5338075.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-propylacetamide](/img/structure/B5338082.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]-3-piperidinol](/img/structure/B5338090.png)

![2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5338108.png)
